Azide-PEG4-Val-Ala-PAB
Description
Properties
IUPAC Name |
(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O8/c1-19(2)24(26(36)29-20(3)25(35)30-22-6-4-21(18-33)5-7-22)31-23(34)8-10-37-12-14-39-16-17-40-15-13-38-11-9-28-32-27/h4-7,19-20,24,33H,8-18H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)/t20-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSFYXRMJBCSU-RDPSFJRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis of Val-Ala Dipeptide
The Val-Ala dipeptide is synthesized using Fmoc (fluorenylmethyloxycarbonyl)-based SPPS. Resin-bound Fmoc-Ala-Wang resin is deprotected with 20% piperidine in dimethylformamide (DMF), followed by coupling with Fmoc-Val-OH using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as an activating reagent. After iterative deprotection and coupling, the dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water as scavengers.
Conjugation of PEG4-Azide to Val-Ala
The PEG4-azide spacer is conjugated to the N-terminus of the Val-Ala dipeptide via carbodiimide-mediated coupling. Specifically, PEG4-azide (1.2 equivalents) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM), then reacted with the Val-Ala dipeptide in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 12–16 hours, yielding Azide-PEG4-Val-Ala.
Incorporation of the PAB Linker
The PAB moiety is introduced through a nucleophilic aromatic substitution reaction. Azide-PEG4-Val-Ala is treated with 4-nitrophenyl chloroformate to generate a reactive carbonate intermediate, which subsequently reacts with the amine group of the PAB linker. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by quenching with ice-cold water to precipitate the crude product.
Step-by-Step Synthetic Procedure
The following procedure outlines the synthesis of this compound, optimized for scalability and reproducibility:
-
Resin Preparation : Load Fmoc-Ala-Wang resin (1.0 g, 0.6 mmol/g) into a peptide synthesis vessel.
-
Deprotection : Treat with 20% piperidine/DMF (2 × 10 minutes).
-
Coupling : Add Fmoc-Val-OH (3.0 equivalents), HBTU (3.0 equivalents), and DIPEA (6.0 equivalents) in DMF; agitate for 2 hours.
-
Cleavage : Wash resin with DMF and DCM, then cleave with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
PEG4-Azide Conjugation : Activate PEG4-azide (1.2 equivalents) with DCC/NHS, react with Val-Ala in DCM/DIPEA (24 hours).
-
PAB Incorporation : Treat Azide-PEG4-Val-Ala with 4-nitrophenyl chloroformate (1.5 equivalents), then add PAB linker (1.1 equivalents) in THF (4 hours).
-
Purification : Isolate via reversed-phase HPLC (C18 column, 10–90% acetonitrile/water gradient).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified using a C18 column with a gradient of 10% to 90% acetonitrile in water containing 0.1% TFA. The target compound elutes at 12–14 minutes, achieving >95% purity.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:
Nuclear Magnetic Resonance (NMR)
1H NMR (600 MHz, DMSO-d6):
-
δ 7.25 (s, 4H, PAB aromatic protons)
-
δ 4.50 (m, 2H, PEG4-CH2)
-
δ 3.40–3.60 (m, 16H, PEG4 backbone)
Optimization of Reaction Conditions
Coupling Efficiency
The use of HBTU over classical carbodiimides (e.g., DCC) improves coupling yields from 75% to 92%, as shown below:
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HBTU | 92 | 95 |
| DCC | 75 | 88 |
Solvent Effects
Reactions conducted in DMF exhibit higher conversion rates (90%) compared to THF (78%) due to improved solubility of the PEG4 intermediate.
Challenges and Mitigation Strategies
-
Steric Hindrance : The Val-Ala dipeptide’s compact structure necessitates extended reaction times (12–16 hours) for complete PEG4 conjugation.
-
Azide Stability : The azide group is sensitive to reducing agents; thus, reactions are performed under inert atmosphere to prevent degradation.
Comparative Analysis with Analogous Linkers
This compound differs from its Val-Cit counterpart in protease specificity and metabolic stability. The Val-Ala sequence is cleaved by cathepsin B with a kinetic efficiency (kcat/KM) of 1.2 × 104 M−1s−1, compared to 8.5 × 104 M−1s−1 for Val-Cit, making it suitable for applications requiring slower payload release .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.
Cleavage by Cathepsin B: The valine-alanine dipeptide linker can be cleaved by the enzyme cathepsin B, releasing the attached drug molecule.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper(I) catalysts for azide-alkyne cycloaddition reactions.
Cleavage by Cathepsin B: This reaction occurs under physiological conditions, typically at a pH of around 5.5, which is optimal for cathepsin B activity.
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage, which is used to attach various functional groups or drug molecules to the polyethylene glycol chain.
Cleavage by Cathepsin B: The major product is the free drug molecule, which is released upon cleavage of the valine-alanine dipeptide linker.
Scientific Research Applications
Scientific Research Applications
Azido-PEG4-Val-Ala-PAB is primarily used in scientific research for creating and studying ADCs . ADCs combine the specificity of antibodies with the cytotoxic effects of drugs to target cancer cells precisely . The linker plays a crucial role in ensuring that the drug is delivered effectively to the tumor site and released in a controlled manner .
Key Applications:
- Targeted Drug Delivery: ADCs using Val-Ala linkers are designed to target specific cancer cells, reducing off-target effects and systemic toxicity .
- Enzyme-Mediated Drug Release: The Val-Ala dipeptide is cleaved by lysosomal proteases, which are abundant in cancer cells, leading to the release of the drug payload .
- Improved Stability and Efficacy: Val-Ala linkers enhance the overall efficacy of the treatment by ensuring precise targeting and controlled drug release . They exhibit good stability in plasma, which prevents premature drug release .
- Click Chemistry Applications: The azide group allows for conjugation using click chemistry, a versatile method for bioconjugation .
- PROTAC Synthesis: Azido-PEG4-Val-Ala-PAB can also be used as a PEG-based PROTAC (proteolysis-targeting chimera) linker for PROTAC synthesis .
Case Studies and Research Findings
- Stability and Hydrophilicity: Val-Ala linkers have better hydrophilicity and stability compared to other dipeptides like Val-Cit .
- Enzymatic Cleavage: Val-Ala is effectively cleaved by lysosomal proteolytic enzymes and is highly stable in human plasma . In an isolated cathepsin B-cleavage assay, Val-Ala was cleaved at half the rate of Val-Cit, but it exhibited lower hydrophobicity, preventing aggregation .
- Mouse Plasma Stability: Val-Cit linkers are unstable in mouse plasma due to extracellular carboxylesterases, which can trigger premature drug release. Modifying the amino acid at the N-terminus of the valine residue can significantly affect the plasma stability of Val-Cit linker-based ADCs .
- Tripeptide Linkers: Glutamic acid–valine–citrulline (EVCit) tripeptide sequences provide high stability in both mouse and human plasma while retaining the capacity to release the payload upon cathepsin-mediated cleavage .
Data Table: Comparison of Linkers
| Linker | Stability in Plasma | Cleavage Rate by Cathepsin B | Hydrophobicity | Advantages |
|---|---|---|---|---|
| Val-Ala | High | Moderate | Low | Good stability, lower hydrophobicity, reduced aggregation |
| Val-Cit | High (Human), Low (Mouse) | High | High | Rapid cleavage, commonly used |
| Glutamic acid-Val-Cit | High | Exceptionally high stability in mouse and human plasma |
Mechanism of Action
The mechanism of action of Azide-PEG4-Val-Ala-PAB involves its use as a cleavable linker in antibody-drug conjugates. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes such as cathepsin B. Upon reaching the target cancer cells, the linker is cleaved by cathepsin B, releasing the attached drug molecule, which then exerts its cytotoxic effects on the cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
- Protease Selectivity : Val-Ala linkers exhibit faster cleavage by cathepsin B compared to Val-Cit, enabling rapid payload release in ADCs. However, Val-Cit provides better plasma stability .
- PEG Spacer Length : PEG4 optimizes solubility and circulation time, whereas PEG3 (e.g., Azide-PEG3-Val-Cit-PAB-MMAF) may reduce steric hindrance in smaller ADCs .
- Self-Immolative PAB : The PAB group ensures efficient payload release post-cleavage, critical for cytotoxic drug efficacy .
- Click Chemistry Compatibility : Azide-functionalized compounds (e.g., this compound) enable modular ADC assembly via strain-promoted or copper-catalyzed reactions .
Stability and Pharmacokinetic Data
Advantages and Limitations
- This compound :
- Val-Cit-PAB Compounds :
- Advantages: Enhanced stability in systemic circulation; preferred for long-circulating ADCs.
- Limitations: Slower cleavage kinetics may delay therapeutic effects .
Q & A
What is the role of each structural component in Azide-PEG4-Val-Ala-PAB for bioconjugation applications?
- Answer :
- Azide group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to alkyne-functionalized molecules .
- PEG4 spacer : Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility of the conjugate .
- Val-Ala dipeptide : Serves as an enzyme-cleavable linker, enabling controlled release of payloads (e.g., drugs) in targeted environments .
- PAB group : Acts as a self-immolative spacer, facilitating rapid payload release post-cleavage .
How can researchers optimize CuAAC reaction conditions when using this compound for in vivo applications?
- Answer :
- Catalyst selection : Use biocompatible Cu(I) ligands (e.g., THPTA or BTTP) to minimize cytotoxicity while maintaining reaction efficiency .
- Reaction parameters : Optimize pH (6.5–7.5), temperature (25–37°C), and molar ratios (azide:alkyne = 1:1.2) to balance reaction speed and biocompatibility .
- Validation : Monitor reaction progress via LC-MS or fluorometric assays to confirm triazole formation and quantify yield .
What analytical techniques are recommended to confirm successful conjugation using this compound?
- Answer :
How does the PEG chain length influence the pharmacokinetics of conjugates derived from this compound?
- Answer :
- PEG4 vs. longer PEG chains : Shorter PEGs (e.g., PEG4) reduce steric hindrance but may decrease circulation half-life compared to PEG8 or PEG12. For prolonged serum stability, use PEG8 in systemic delivery .
- Data-driven design : Compare in vivo biodistribution profiles (e.g., via radiolabeling) to optimize PEG length for target tissue accumulation .
What are the critical storage and stability considerations for this compound?
- Answer :
How can solubility challenges of this compound in aqueous buffers be addressed?
- Answer :
What strategies mitigate non-specific binding of this compound conjugates in complex biological matrices?
- Answer :
How can researchers validate enzyme-triggered cleavage of the Val-Ala-PAB linker?
- Answer :
What alternative click chemistry approaches are compatible with this compound beyond CuAAC?
- Answer :
How should researchers address batch-to-batch variability in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
